N-Hydroxy-2-(5-methoxy-1H-indol-3-yl)acetamide

Description

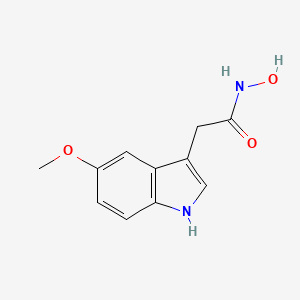

N-Hydroxy-2-(5-methoxy-1H-indol-3-yl)acetamide is a synthetic indole derivative characterized by a hydroxyacetamide group attached to the 3-position of a 5-methoxy-substituted indole core. Its structure combines the indole scaffold—a privileged motif in medicinal chemistry—with a hydroxamic acid-like moiety (N-hydroxyacetamide), which is often associated with metal-binding or enzyme-inhibitory activity.

Properties

IUPAC Name |

N-hydroxy-2-(5-methoxy-1H-indol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-16-8-2-3-10-9(5-8)7(6-12-10)4-11(14)13-15/h2-3,5-6,12,15H,4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMLWXFXZQZYIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CC(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50582740 | |

| Record name | N-Hydroxy-2-(5-methoxy-1H-indol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919295-83-3 | |

| Record name | N-Hydroxy-2-(5-methoxy-1H-indol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(5-methoxy-1H-indol-3-yl)acetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

Acetylation: The acetyl group is introduced by reacting the indole derivative with acetic anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The indole moiety’s 1-position exhibits electrophilic character, enabling nucleophilic substitution under acidic conditions. Reactions with indole derivatives in 85% formic acid yield complex bis-indole products (e.g., N-2-[1-(indol-3-yl)indol-3-yl]ethylindole-3-acetamide ) via displacement of the hydroxyl group .

Key Conditions and Outcomes:

| Reagent/Condition | Product | Yield |

|---|---|---|

| Indole, 85% HCOOH | Bis-indole derivatives | 7–52% |

| Potassium carbonate, halogenated alkanes | 1-Alkoxy-substituted analogs | 61–88% |

Mechanistically, protonation of the hydroxyl group enhances the 1-position's electrophilicity, facilitating nucleophilic attack by indole’s C3 position .

Oxidation

The hydroxyl group undergoes oxidation to form reactive intermediates:

-

m-CPBA oxidizes the hydroxylamine to nitroxide radicals, enabling further functionalization .

-

Sodium tungstate/H₂O₂ converts hydroxyl groups to ketones, critical for synthesizing N-alkoxy derivatives .

Reduction

-

Sodium borohydride (NaBH₄) selectively reduces the acetamide’s carbonyl group to an alcohol, forming 2-(5-methoxy-1H-indol-3-yl)ethanol .

-

Triethylsilane (Et₃SiH) in trifluoroacetic acid reduces hydroxyl groups to hydrogen, yielding deoxygenated analogs (e.g., N-2-(indol-3-yl)ethylacetamide ) with 90% efficiency .

Acetylation

The hydroxyl group reacts with acetic anhydride to form 2-(5-methoxy-1H-indol-3-yl)acetate , enhancing solubility for pharmacological studies.

Alkylation

-

Trimethylsilyldiazomethane methylates hydroxyl groups under mild conditions, producing 1-methoxyindole derivatives (65–71% yield) .

-

Halogenated alkanes (e.g., CH₃I) in the presence of K₂CO₃ yield N-alkylated products.

Condensation and Cyclization

Reactions with carbonyl compounds (e.g., pyridinecarboxaldehyde) form Schiff bases, which cyclize under acidic conditions to generate tetracyclic indole-carbazole hybrids . These products exhibit enhanced anticancer activity by modulating apoptosis pathways.

Comparative Reactivity of Structural Analogs

Mechanistic Insights

-

Indole ring activation : Methoxy groups at C5 enhance electron density, favoring electrophilic substitution at C3 and C1.

-

Hydroxylamine reactivity : The N–O bond facilitates redox transformations, enabling tailored modifications for drug discovery .

This compound’s versatility in nucleophilic, redox, and condensation reactions underscores its value in synthesizing bioactive indole derivatives. Further optimization of reaction conditions (e.g., catalyst screening) could improve yields for scale-up applications .

Scientific Research Applications

Antitumor Activity

Mechanism of Action

N-Hydroxy-2-(5-methoxy-1H-indol-3-yl)acetamide exhibits significant antitumor activity. Research indicates that compounds with similar structures have shown efficacy against solid tumors, particularly colorectal and lung cancers. The indole moiety is known to interact with various biological targets, leading to apoptosis in cancer cells and inhibiting tumor growth .

Case Study: Colorectal Cancer

A study highlighted the effectiveness of indole derivatives in treating colorectal carcinoma, which is prevalent in Western countries. These compounds were noted for their ability to overcome resistance to conventional chemotherapy agents like 5-fluorouracil. In vitro studies demonstrated that this compound could induce cell cycle arrest and promote apoptosis in cancer cell lines .

Neuroprotective Effects

Role in Neurodegenerative Diseases

The compound has also been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate cholinergic activity and reduce oxidative stress makes it a candidate for further research in developing treatments for cognitive decline .

Experimental Findings

In experimental models, this compound was shown to protect neuronal cells from glutamate-induced toxicity. This was assessed using cell viability assays (MTT assays), where treated cells displayed significantly higher survival rates compared to untreated controls .

Anti-inflammatory Properties

Mechanism of Action

The compound's anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses. This activity is particularly relevant in conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases.

Research Evidence

Studies have demonstrated that this compound can reduce levels of inflammatory markers in vitro. For instance, it inhibited the production of TNF-alpha and IL-6 in macrophage cultures, suggesting a potential role in managing inflammatory conditions .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(5-methoxy-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Halogen-Substituted Analogs

- 2-(5-Bromo-1H-indol-3-yl)-N-hydroxyacetamide (CAS: 900783-19-9) replaces the 5-methoxy group with a bromine atom. Bromine’s electron-withdrawing nature could alter electronic interactions with biological targets compared to the methoxy group’s electron-donating effect .

- N-((4-bromophenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide () introduces sulfonamide and chlorobenzoyl groups, drastically altering pharmacophore geometry. The sulfonamide moiety may confer enhanced binding to enzymes like cyclooxygenase (COX), as seen in indomethacin analogs .

Alkyl and Aromatic Modifications

- N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide () features a methyl group at the indole 2-position and an ethyl linker.

- 2-CHLORO-N-(2-(5-METHOXY-1H-INDOL-3-YL)ETHYL)ACETAMIDE () replaces the N-hydroxy group with chlorine. This substitution eliminates hydrogen-bonding capacity, likely diminishing metal chelation or enzyme inhibition properties critical for hydroxamate activity .

Hydroxyl vs. Methoxy Substituents

- N-(2-(5-Hydroxy-1H-indol-3-yl)ethyl)acetamide (CAS: 1210-83-9) replaces 5-methoxy with a hydroxyl group.

Pharmacological and Physicochemical Properties

Notes:

- *Molecular weight calculated from formula C₁₁H₁₂N₂O₃.

- logP values estimated using fragment-based methods (e.g., ).

Biological Activity

N-Hydroxy-2-(5-methoxy-1H-indol-3-yl)acetamide is a compound of increasing interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features an indole ring, which is known for its role in various biological processes. The presence of the methoxy group at the 5-position and the acetamide moiety contributes to its unique pharmacological properties.

Chemical Formula: C₁₃H₁₅N₂O₂

Molecular Weight: 233.27 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Melatonin Receptor Agonism : The compound acts as an agonist for melatonin receptors (MTNR1A and MTNR1B), which are implicated in regulating circadian rhythms and reproductive functions .

- Anti-inflammatory Effects : this compound has demonstrated significant anti-inflammatory properties, potentially by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) . The structure–activity relationship (SAR) studies indicate that modifications on the indole scaffold can enhance these effects.

- Neuroprotective Properties : Research has shown that this compound exhibits neuroprotective effects in cellular models, particularly against oxidative stress . These properties suggest potential applications in treating neurodegenerative diseases.

Pharmacological Effects

The following table summarizes key pharmacological effects observed in various studies:

Case Study 1: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory potential of various indole derivatives, this compound was shown to significantly reduce the expression of inflammatory markers such as COX-2 and inducible nitric oxide synthase (iNOS). The compound's IC₅₀ values were comparable to standard anti-inflammatory drugs like indomethacin .

Case Study 2: Neuroprotection

A study conducted on MC65 cells demonstrated that this compound provided significant neuroprotection against oxidative stress-induced cell death. The compound increased cell viability and reduced markers of apoptosis, indicating its potential use in treating neurodegenerative disorders .

Case Study 3: Antiviral Activity

Recent investigations into the antiviral properties of indole derivatives revealed that this compound inhibited viral replication by targeting specific viral proteins. Its effectiveness against SARS-CoV-2 was highlighted, suggesting a promising avenue for further research into COVID-19 therapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Hydroxy-2-(5-methoxy-1H-indol-3-yl)acetamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of indole-acetamide derivatives typically involves acylation of the indole core. For example, N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide is synthesized by refluxing 5-methoxy-tryptamine with ethyl formate, followed by solvent evaporation under reduced pressure . For This compound, substituting the ethyl group with a hydroxy moiety may require protection/deprotection strategies (e.g., hydroxylamine derivatives). Reaction optimization should focus on temperature control (60–100°C), solvent polarity, and catalysts (e.g., pyridine for acylation) to enhance yield .

Q. How is This compound characterized post-synthesis to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- ¹H/¹³C-NMR : To verify substituent positions on the indole ring and acetamide linkage (e.g., methoxy at C5, hydroxy group at C2) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and purity by matching calculated/observed m/z values .

- X-ray Crystallography : For unambiguous structural determination, SHELX software (e.g., SHELXL) is recommended for refining crystal structures, particularly for resolving hydrogen bonding and torsion angles .

Advanced Research Questions

Q. What challenges arise in the crystallographic structure determination of This compound, and how can they be addressed?

- Methodological Answer : Challenges include low crystal quality, twinning, and disordered solvent molecules. SHELX programs (SHELXD for phasing, SHELXL for refinement) are robust for handling high-resolution data and pseudo-merohedral twinning. For disordered regions, use PART instructions in SHELXL to model alternative conformers. Hydrogen-bonding networks involving the hydroxy and acetamide groups should be carefully analyzed to validate intermolecular interactions .

Q. How do structural modifications at the indole ring’s 5-methoxy group affect bioactivity, and what experimental designs are optimal for testing this?

- Methodological Answer : Substituent effects can be studied via structure-activity relationship (SAR) assays. For example, replacing 5-methoxy with halogens (e.g., fluoro in N-Cyclohexyl-2-(5-fluoro-1H-indol-3-yl)-2-oxoacetamide) alters electronic properties and binding affinity to targets like Bcl-2/Mcl-1 . Use cytotoxicity assays (e.g., MTT) on cancer cell lines, paired with molecular docking to predict binding modes. Ensure derivatives are synthesized with consistent purity (>95% by HPLC) to minimize confounding factors .

Q. How should researchers address contradictions in biological assay results (e.g., inconsistent IC₅₀ values) for this compound?

- Methodological Answer :

- Replicate Experiments : Perform triplicate assays under standardized conditions (e.g., cell passage number, serum concentration).

- Control Compounds : Include known inhibitors (e.g., cisplatin for cytotoxicity) to validate assay sensitivity.

- Data Normalization : Use Z-score or % inhibition relative to vehicle controls to reduce plate-to-plate variability.

- Mechanistic Follow-Up : Employ flow cytometry (apoptosis assays) or Western blotting (Bcl-2 protein expression) to corroborate activity .

Q. What computational methods are effective in predicting the binding affinity of This compound with anti-apoptotic targets like Bcl-2/Mcl-1?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with Bcl-2’s hydrophobic groove. Prioritize poses where the hydroxy group forms hydrogen bonds with Asp108 or Arg146.

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability and free energy (MM-PBSA/GBSA).

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity across derivative libraries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.